{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol
CAS No.:
Cat. No.: VC16439738
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21NO |
|---|---|
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | [1-(naphthalen-2-ylmethyl)piperidin-4-yl]methanol |
| Standard InChI | InChI=1S/C17H21NO/c19-13-14-7-9-18(10-8-14)12-15-5-6-16-3-1-2-4-17(16)11-15/h1-6,11,14,19H,7-10,12-13H2 |
| Standard InChI Key | SEONEUOGAWVQPM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CO)CC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s IUPAC name, [1-(naphthalen-2-ylmethyl)piperidin-4-yl]methanol, delineates its three-dimensional arrangement: a piperidine ring (six-membered nitrogen-containing heterocycle) substituted at the 1-position with a naphthalen-2-ylmethyl group and at the 4-position with a hydroxymethyl group. The naphthalene moiety introduces aromatic rigidity, while the piperidine and methanol groups contribute to conformational flexibility and polarity gradients.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO | |
| Molecular Weight | 255.35 g/mol | |
| IUPAC Name | [1-(naphthalen-2-ylmethyl)piperidin-4-yl]methanol | |
| Canonical SMILES | C1CN(CCC1CO)CC2=CC3=CC=CC=C3C=C2 | |
| InChI Key | SEONEUOGAWVQPM-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectra (NMR, IR) for {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol are unavailable, computational models predict key features. The naphthalene system would exhibit aromatic proton signals near δ 7.2–8.3 ppm in ¹H NMR, while the piperidine’s axial and equatorial protons may split into multiplets between δ 1.5–3.0 ppm. The hydroxymethyl group’s oxygen atom likely participates in hydrogen bonding, influencing solubility and crystallinity .
Synthesis and Preparation Pathways
Hypothetical Synthetic Routes
No documented synthesis exists for {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol, but analogous compounds provide methodological clues. A plausible route involves:
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Alkylation of Piperidine: Reacting 4-hydroxymethylpiperidine with 2-(bromomethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond .
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Reductive Amination: Condensing naphthalene-2-carbaldehyde with 4-piperidinemethanol followed by sodium borohydride reduction .
Table 2: Comparative Reaction Conditions from Analogous Syntheses
Challenges in Optimization
Steric hindrance from the naphthalene group may impede alkylation efficiency, necessitating polar aprotic solvents (e.g., DMSO) and elevated temperatures . Purification challenges arise from the compound’s intermediate polarity, requiring gradient elution in silica gel chromatography.
Physicochemical and Structural Analysis
Crystallographic Insights
Though no crystal structure exists for {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol, related naphthalene-piperidine hybrids exhibit orthorhombic packing (space group P2₁2₁2₁) with unit cell dimensions approximating a = 10–12 Å, b = 10–11 Å, c = 18–20 Å . Hydrogen bonding between the hydroxymethyl group and adjacent molecules likely stabilizes the lattice, as seen in N-{[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-yl]-methyl}-2-methoxyethanamine dihydrochloride.
Solubility and Stability
The compound’s logP (calculated: ~3.1) indicates moderate lipophilicity, favoring solubility in dichloromethane or THF over water. Stability under ambient conditions is presumed comparable to piperidine derivatives, though the benzylic position adjacent to naphthalene may confer susceptibility to oxidative degradation.
Analytical Characterization Techniques
Spectroscopic Methods
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Mass Spectrometry: Expected molecular ion peak at m/z 255.35 (M⁺) with fragmentation patterns revealing loss of H₂O (−18 Da) and naphthalenemethyl group (−141 Da).
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¹³C NMR: Predicted signals include ~125–135 ppm (naphthalene carbons), 60–70 ppm (piperidine C4 and hydroxymethyl), and 45–55 ppm (N-methylene).
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) would likely elute the compound at 6–8 minutes, based on analogs .
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